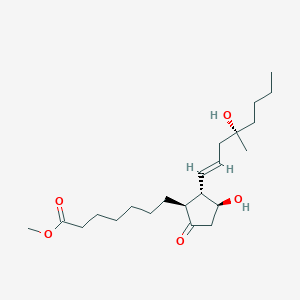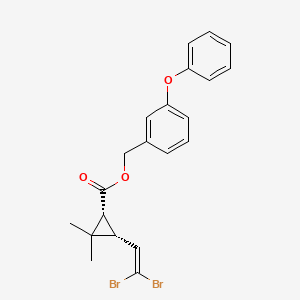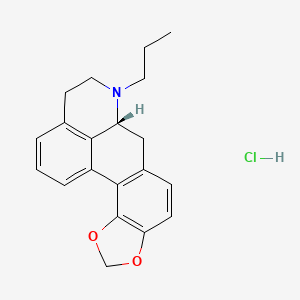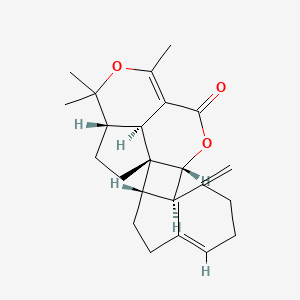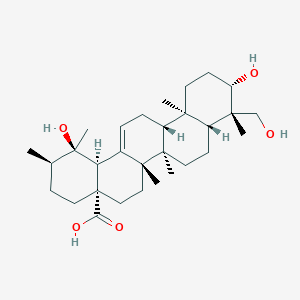
Rotungenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotungenic acid is a pentacyclic triterpenoid compound with the molecular formula C30H48O5. It is a natural product found in various plant species, including Diospyros kaki (persimmon) and Euscaphis japonica . This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotungenic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of triterpenoids from the leaves of Diospyros kaki using high-performance liquid chromatography (HPLC) with methanol and aqueous phosphoric acid as the mobile phase . The compound can also be isolated using counter-current chromatography, which allows for the separation of minor and structurally similar compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Diospyros kaki are often used due to their high content of triterpenoids, including this compound . The extraction process involves solvent extraction, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Rotungenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohols and hydrocarbons.
Scientific Research Applications
Rotungenic acid has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology and medicine, this compound has shown potential as an antimicrobial agent against Staphylococcus aureus and other pathogens . It also exhibits anti-inflammatory and anticancer properties, making it a promising candidate for drug development . Additionally, this compound is used in the cosmetic industry for its anti-aging and skin-protective effects .
Mechanism of Action
The mechanism of action of rotungenic acid involves its interaction with various molecular targets and pathways. It exerts its antimicrobial effects by disrupting the cell membrane integrity of pathogens, leading to cell lysis . The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . In cancer cells, this compound induces apoptosis through the activation of caspases and the inhibition of survival pathways .
Comparison with Similar Compounds
Rotungenic acid is structurally similar to other pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid . it is unique due to the presence of hydroxyl groups at specific positions on its molecular structure, which contribute to its distinct biological activities . For example, rotundic acid, a derivative of ursolic acid, has hydroxyl groups at positions C-19 and C-23, while this compound has hydroxyl groups at positions C-19 and C-24
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and develop new applications for this promising compound.
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
YLHQFGOOMKJFLP-VNUPIYKRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


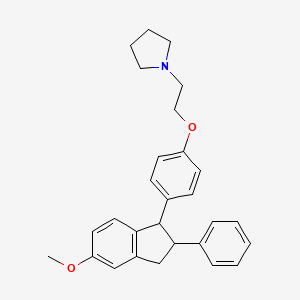

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)

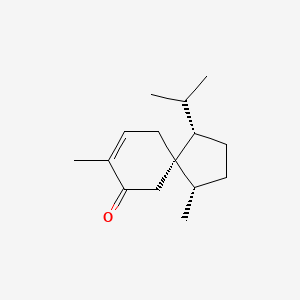

![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
